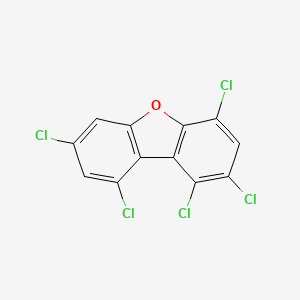
1,2,4,7,9-Pentachlorodibenzofuran
Descripción general
Descripción
1,2,4,7,9-Pentachlorodibenzofuran is a toxic polychlorinated dibenzofuran (PCDF) that is detected in domestic meat and poultry . It can be used as purified standards for analytical, toxic, and biological studies of these environmental contaminants .
Molecular Structure Analysis
The molecular formula of 1,2,4,7,9-Pentachlorodibenzofuran is C12H3Cl5O, with a molecular weight of 340.417 . The structure consists of a dibenzofuran core with five chlorine atoms attached .Aplicaciones Científicas De Investigación
Environmental Contamination and Toxicology
1,2,4,7,9-Pentachlorodibenzofuran is a polychlorinated dibenzofuran (PCDF), related in structure and toxicity to dioxins and other PCDFs. These compounds are known as environmental contaminants found in municipal and industrial effluents, PCB mixtures, and some antiseptics and preservatives. The toxicological profile and environmental impact of related PCDFs, such as 1,2,3,7,8-pentachlorodibenzofuran, have been studied extensively. These studies provide insights into the behavior and effects of 1,2,4,7,9-Pentachlorodibenzofuran in similar contexts (Brewster & Birnbaum, 1988).
Metabolic Pathways and Bioaccumulation
Research on PCDFs has focused on their metabolism and bioaccumulation in biological systems. Studies have shown that these compounds are metabolized in the liver and excreted mainly via feces. The degree of chlorine substitution and the position of chlorine atoms in the dibenzofuran ring significantly affect their metabolism and persistence in the body (Pluess, Poiger, Schlatter, & Buser, 1987).
Toxicity and Carcinogenicity
PCDFs, including 1,2,4,7,9-Pentachlorodibenzofuran, are known for their toxicity and potential carcinogenic effects. Studies have demonstrated the carcinogenic potential of related PCDFs in animal models, indicating a similar risk associated with 1,2,4,7,9-Pentachlorodibenzofuran (Nishizumi, 1989).
Interaction with Biological Systems
Research has also explored how PCDFs interact with specific proteins and enzymes in the body. For instance, certain PCDFs have a high affinity for cytochrome P-450 isozymes in rat liver microsomes, which may be relevant for understanding the interactions of 1,2,4,7,9-Pentachlorodibenzofuran with similar biological targets (Kuroki, Koga, & Yoshimura, 1986).
Safety And Hazards
1,2,4,7,9-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It’s recommended to avoid any skin contact and effects of contact or inhalation may be delayed .
Propiedades
IUPAC Name |
1,2,4,7,9-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-8(2-4)18-12-7(16)3-6(15)11(17)10(9)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGVHNHWORPMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222277 | |
| Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,7,9-Pentachlorodibenzofuran | |
CAS RN |
71998-74-8 | |
| Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,7,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,7,9-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U39GHT9YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



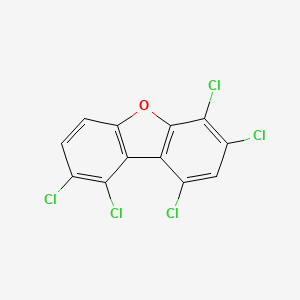
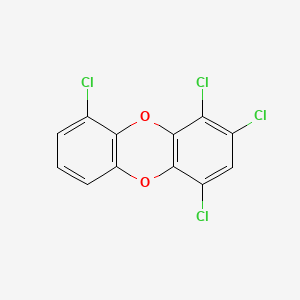
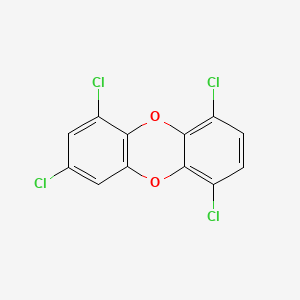
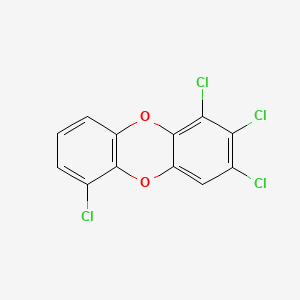
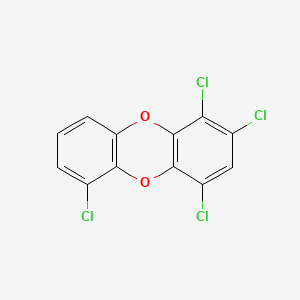
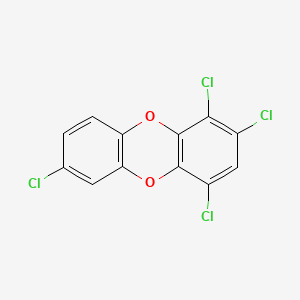
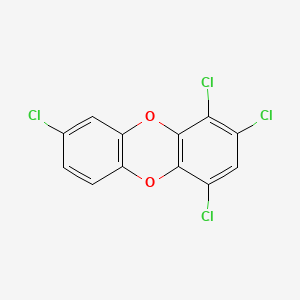
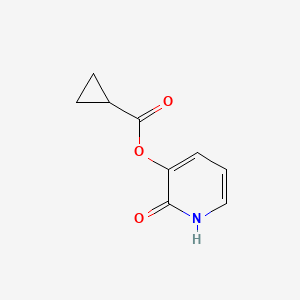
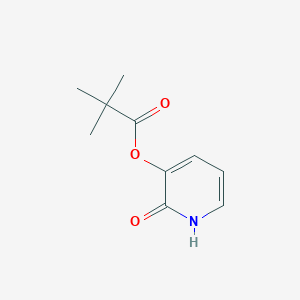
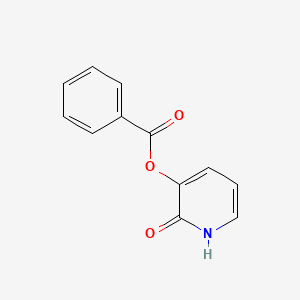
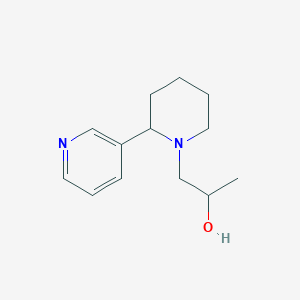
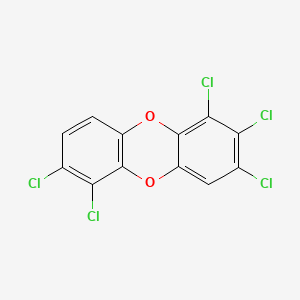
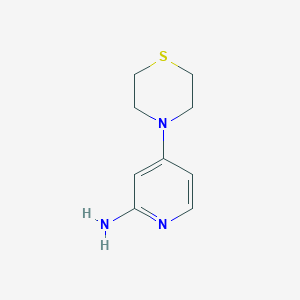
![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3066256.png)